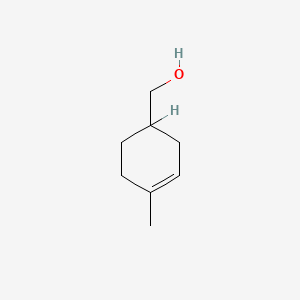

(4-Methylcyclohex-3-en-1-yl)methanol

Vue d'ensemble

Description

The compound "(4-Methylcyclohex-3-en-1-yl)methanol" is a derivative of cyclohexene with a methanol functional group attached to a methyl-substituted carbon. This structure is a key intermediate in organic synthesis, particularly in the formation of complex cyclic compounds. The presence of both alkene and alcohol functional groups allows for a variety of chemical reactions to be performed, making it a versatile building block in synthetic chemistry.

Synthesis Analysis

A versatile method for synthesizing derivatives of cyclohexene methanol has been developed, as described in the first paper. The Prins-type cyclization reaction is catalyzed by hafnium triflate and is used to react aldehydes with O-protected/unprotected cyclohex-3-ene-1,1-dimethanol. This method has been shown to be effective with various substrates, including functionalized benzaldehydes and heteroaromatic carbaldehydes, yielding high-quality cyclization products .

Molecular Structure Analysis

The third paper provides insight into the molecular structure of related compounds, specifically chromenoisoxazolyl methanol derivatives. These compounds crystallize in monoclinic space groups and exhibit interesting supramolecular sheet formations. The addition of a methyl substituent can significantly alter the intermolecular interaction patterns and the overall hydrogen-bonded supramolecular motifs. This highlights the importance of substituents in determining the molecular structure and the potential for forming complex supramolecular architectures .

Chemical Reactions Analysis

The second paper discusses a palladium-catalyzed synthesis method that involves oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols. This method can produce tetrahydrofurans with a methoxycarbonyl methylene group. The reaction conditions can be adjusted to favor the formation of 2-methoxy-2-methyltetrahydrofurans, demonstrating the versatility of the catalytic system and the influence of reaction conditions on the outcome of the synthesis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "(4-Methylcyclohex-3-en-1-yl)methanol," the described synthesis methods and molecular structures suggest that the compound would exhibit properties typical of cyclohexene derivatives. These might include moderate polarity due to the alcohol group, reactivity associated with the alkene moiety, and the potential for forming hydrogen bonds, which could affect its boiling point, solubility, and other physical properties. The exact properties would depend on the specific substituents and the overall molecular context.

Applications De Recherche Scientifique

Heteropoly Acid Catalysis

A study by Anjibabu et al. (2013) explored the use of (4-Methylcyclohex-3-en-1-yl)methanol in the presence of phosphomolybdic acid to afford 3-oxabicyclo[3.3.1]non-7-ene through a 3,5-oxonium-ene cyclization. This method is highlighted for its simplicity, convenience, and environmental friendliness, utilizing nontoxic and readily available heteropoly acids as catalysts (Anjibabu et al., 2013).

Synthesis of Organic Compounds

Nakamura et al. (2009) developed a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives. This method involves a Prins-type cyclization reaction between aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, highlighting the role of (4-Methylcyclohex-3-en-1-yl)methanol in organic synthesis (Nakamura et al., 2009).

Methanol as a Hydrogen Donor

Smith and Maitlis (1985) investigated methanol as a hydrogen donor, particularly in the reduction of ketones to alcohols. Their research showed that various complexes of rhodium, iridium, ruthenium, and osmium can catalyze these reactions, with methanol being oxidized to methyl formate in the process. This study underscores the potential of methanol, and by extension, related compounds such as (4-Methylcyclohex-3-en-1-yl)methanol in catalytic reactions (Smith & Maitlis, 1985).

Methanol in N-Methylation and Transfer Hydrogenation

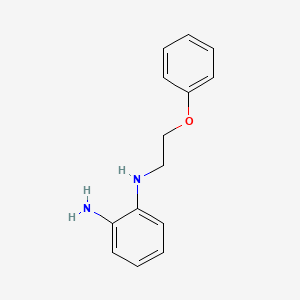

Sarki et al. (2021) reported a method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes, utilizing RuCl3.xH2O as a catalyst. This study emphasizes the use of methanol as both a C1 synthon and H2 source, highlighting its versatility in organic transformations (Sarki et al., 2021).

Coal Beneficiation

He et al. (2015) explored the use of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation, focusing on its transport and fate. Their findings indicate that volatilization and sorption significantly influence the removal of MCHM from water, suggesting its stable usage in coal beneficiation under normal operating conditions (He et al., 2015).

Propriétés

IUPAC Name |

(4-methylcyclohex-3-en-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h2,8-9H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCFLDVMGKXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340434 | |

| Record name | 3-cyclohexene-1-methanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylcyclohex-3-en-1-yl)methanol | |

CAS RN |

39155-38-9 | |

| Record name | 3-cyclohexene-1-methanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

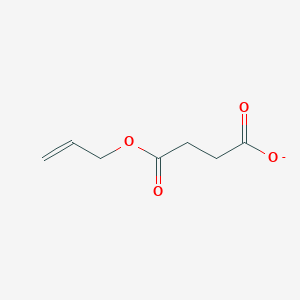

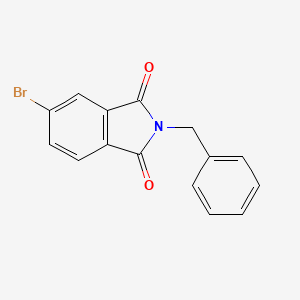

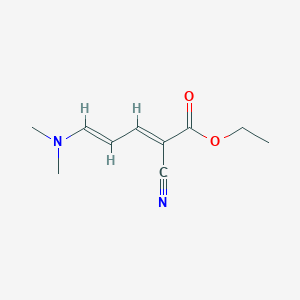

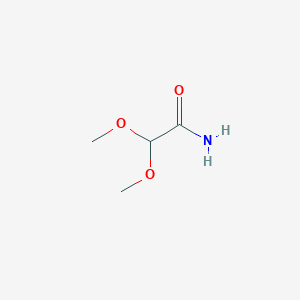

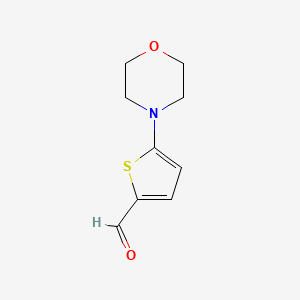

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)